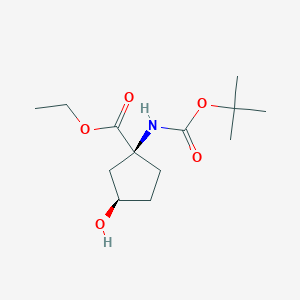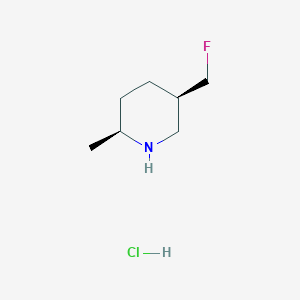
(2S,5R)-5-(Fluoromethyl)-2-methylpiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-5-(Fluoromethyl)-2-methylpiperidine hydrochloride: is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluoromethyl group and a methyl group attached to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-5-(Fluoromethyl)-2-methylpiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Introduction of Fluoromethyl Group: The fluoromethyl group is introduced using reagents like fluoroiodomethane (CH2FI) under specific conditions.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the piperidine ring or the fluoromethyl group, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its chiral properties.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of (2S,5R)-5-(Fluoromethyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific application .
Vergleich Mit ähnlichen Verbindungen
(2S,5R)-2-Fluoro-5-methyl-1-nonane: Shares the fluoromethyl group but differs in the overall structure and properties.
Difluoromethylated Compounds: Compounds with two fluorine atoms on the methyl group, which exhibit different reactivity and properties.
Fluoroalkylated Compounds: General class of compounds with fluorine atoms attached to alkyl groups, used in various applications.
Uniqueness:
Chirality: The specific (2S,5R) configuration provides unique stereochemical properties that can be exploited in asymmetric synthesis and chiral recognition.
Fluoromethyl Group: The presence of the fluoromethyl group imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain targets.
Eigenschaften
Molekularformel |
C7H15ClFN |
|---|---|
Molekulargewicht |
167.65 g/mol |
IUPAC-Name |
(2S,5R)-5-(fluoromethyl)-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c1-6-2-3-7(4-8)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
XHBFFENDVIYVOA-LEUCUCNGSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](CN1)CF.Cl |
Kanonische SMILES |
CC1CCC(CN1)CF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


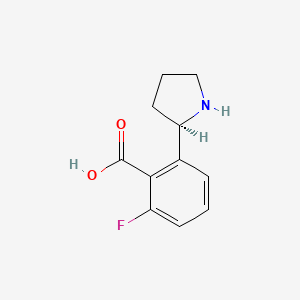
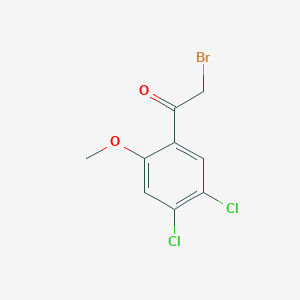
![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)
![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)

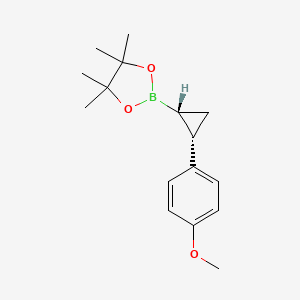
![2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate](/img/structure/B15227743.png)

![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B15227754.png)

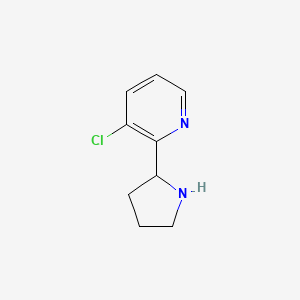
![3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15227765.png)

